Product packaging for Difebarbamate(Cat. No.:CAS No. 15687-09-9)

Difebarbamate

Cat. No.: B1670545
CAS No.: 15687-09-9
M. Wt: 578.7 g/mol
InChI Key: GJJRIOLBUILIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Difebarbamate (CAS Number: 15687-09-9) is a chemical compound of research interest due to its unique structure as a derivative of phenobarbital that belongs to both the barbiturate and carbamate families . Its pharmacological profile is distinct from classical barbiturates because it is a phenobarbital derivative in which both nitrogens are substituted with bulky butoxycarbamyolpropyl groups, which are reportedly difficult to split . This structural modification leads to a loss of the typical barbiturate-like pharmacological profile . In various pharmacological tests, this compound was found to be completely inactive, showing no effects on the central nervous system in the majority of studies; it is important to note that in these assessments, the compound was administered only orally and its absorption from the gastrointestinal tract was not determined . This compound is not used as a single therapeutic agent but is a constituent of a combination drug formulation known as tetrabamate, which is used in some regions . The primary research value of this compound lies in the study of its unique chemical structure and its lack of expected activity, which provides insights into structure-activity relationships within the barbiturate class. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42N4O9 B1670545 Difebarbamate CAS No. 15687-09-9

Properties

IUPAC Name

[1-butoxy-3-[3-(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]propan-2-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O9/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJRIOLBUILIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864624
Record name (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-09-9
Record name Difebarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difebarbamate [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difebarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFEBARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE4K616KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Investigations and Mechanism of Action Studies of Difebarbamate

Classification within Central Nervous System Depressants and Tranquilizers

Difebarbamate is classified as a tranquilizer belonging to the barbiturate (B1230296) and carbamate (B1207046) families. iiab.mewikipedia.org As a central nervous system (CNS) depressant, it contributes to a reduction in brain activity. wikipedia.org Drugs within this broad category are known to induce effects such as sedation and relaxation by acting on neurotransmitter systems. wikipedia.org Tranquilizers, specifically, are a class of CNS depressants prescribed for their calming effects, particularly in the context of anxiety and stress. nih.gov

The dual classification of this compound as both a barbiturate and a carbamate derivative points to a complex pharmacological profile, suggesting mechanisms of action that may encompass the properties of both chemical classes. iiab.mewikipedia.org Barbiturates are well-established CNS depressants, while carbamates like meprobamate also exhibit anxiolytic and sedative properties. nih.govdrugbank.com

Exploration of this compound's Modulatory Effects on Neurotransmitter Systems

The primary mechanism of action for many CNS depressants involves the enhancement of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). youtube.com this compound's chemical structure suggests that its pharmacological effects are likely mediated through modulation of the GABAergic system, with potential influence on excitatory neurotransmitter systems as well.

GABAergic System Modulation by Barbiturate-like Mechanisms

As a member of the barbiturate family, this compound is understood to exert its effects through the modulation of GABA-A receptors. iiab.mewikipedia.orgyoutube.com Barbiturates act as positive allosteric modulators of GABA-A receptors, binding to a site distinct from the GABA binding site. youtube.commdpi.com This interaction potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to a prolonged influx of chloride ions into the neuron. youtube.comnih.gov This hyperpolarization of the neuronal membrane results in a decreased likelihood of an action potential, thus producing a depressant effect on the central nervous system. nih.govnih.gov

The binding of barbiturates to the alpha and beta subunits of the GABA-A receptor facilitates this enhanced inhibitory neurotransmission. youtube.com This mechanism is distinct from that of benzodiazepines, which increase the frequency of chloride channel opening rather than the duration. youtube.com

Inhibition of Glutamate-Induced Depolarizations

While direct evidence for this compound's action on the glutamate (B1630785) system is not extensively documented, some related compounds offer insights into a potential secondary mechanism. For instance, some barbiturates have been shown to block AMPA/kainate receptors, which are subtypes of glutamate receptors, and inhibit the release of glutamate. youtube.com

Furthermore, compounds with a dicarbamate structure, such as felbamate, are known to act as antagonists at the NMDA receptor, another critical glutamate receptor subtype. wustl.edu Felbamate has demonstrated neuroprotective effects by reducing excitotoxicity mediated by glutamate. wustl.edu Given that this compound also contains carbamate moieties, it is plausible that it may exhibit some activity at glutamate receptors, potentially inhibiting glutamate-induced depolarizations. However, specific research confirming this mechanism for this compound is required.

Research on this compound as a Component in Combination Formulations (e.g., Tetrabamate)

This compound was utilized therapeutically as a component of a combination drug known as Tetrabamate (B154160). iiab.mewikipedia.org This formulation also contained febarbamate (B1222776) and phenobarbital (B1680315) and was used for conditions such as anxiety and muscle tremors associated with alcohol withdrawal. iiab.mewikipedia.org The rationale for such combination therapies often lies in achieving synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual components' effects. nih.gov

Investigations into Synergistic or Antagonistic Pharmacological Profiles

The inclusion of this compound with phenobarbital, another barbiturate, and febarbamate in Tetrabamate suggests a potential for synergistic interactions at the GABA-A receptor. iiab.mewikipedia.org Studies on combinations of phenobarbital with other antiepileptic drugs have demonstrated synergistic effects in seizure models, which are attributed to the potentiation of GABAergic inhibition. nih.gov

A double-blind clinical study comparing Tetrabamate with chlordiazepoxide in the treatment of acute alcohol withdrawal syndrome found Tetrabamate to be particularly effective for severe tremor and to possess psychoanaleptic properties, suggesting a unique therapeutic profile arising from the combination of its components.

Metabolic Studies and Biotransformation Pathways of Difebarbamate

Elucidation of In Vivo Metabolic Pathways

Research into the in vivo metabolism of Difebarbamate has revealed that the compound is extensively biotransformed, with no traces of the parent drug being found in urine. nih.gov The primary metabolic reactions involve modifications of the side chains and the phenyl group attached to the pyrimidine (B1678525) ring.

Identification and Structural Characterization of Major Metabolites

Studies in human volunteers have led to the isolation and characterization of four major metabolites of this compound. nih.gov The identification of these metabolites was accomplished through the use of nuclear magnetic resonance (NMR) and mass spectrometry, which provided detailed structural information. nih.gov The metabolic transformations observed fall into three main categories: oxygen dealkylation, hydrolysis of the carbamoyloxy group combined with dealkylation, and aromatic hydroxylation. nih.gov

Oxygen dealkylation is a significant metabolic route for this compound. nih.gov This process, often catalyzed by cytochrome P450 enzymes, involves the removal of an alkyl group from an oxygen atom, typically leading to the formation of a hydroxyl group. washington.eduresearchgate.net In the case of this compound, oxygen dealkylation of the butoxy groups on the side chains results in the formation of two distinct metabolites. nih.gov

The first metabolite formed through this pathway is 1-(3-butoxy-2-carbamoyloxypropyl)-3-(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione . nih.gov The second metabolite resulting from further dealkylation is 1,3-bis(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione . nih.gov

Another key biotransformation pathway involves the hydrolysis of one of the carbamoyloxy groups, in conjunction with oxygen dealkylation. nih.gov This hydrolytic process, a common metabolic reaction for esters and amides, leads to the formation of an alcohol. youtube.com The resulting metabolite has been identified as 1-(2-carbamoyloxy-3-hydroxypropyl)-3-(2,3-dihydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione . nih.gov

Aromatic hydroxylation represents another metabolic route for this compound. This reaction introduces a hydroxyl group onto the phenyl ring of the molecule. nih.gov This type of oxidation is a common metabolic pathway for compounds containing aromatic rings and is often mediated by cytochrome P450 enzymes. rsc.orgnih.gov For this compound, this hydroxylation occurs at the para-position (4-position) of the benzene (B151609) ring and is accompanied by oxygen dealkylation. nih.gov The metabolite formed through this pathway is 1,3-bis(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-(4-hydroxyphenyl)-(1H,3H,5H)-pyrimidine-2,4,6-trione . nih.gov

The following table summarizes the major metabolites of this compound identified in human studies.

Metabolite NameMetabolic Pathway(s)
1-(3-butoxy-2-carbamoyloxypropyl)-3-(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trioneOxygen Dealkylation
1,3-bis(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trioneOxygen Dealkylation
1-(2-carbamoyloxy-3-hydroxypropyl)-3-(2,3-dihydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trioneCarbamoyloxy Group Hydrolysis & Oxygen Dealkylation
1,3-bis(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-(4-hydroxyphenyl)-(1H,3H,5H)-pyrimidine-2,4,6-trioneAromatic Hydroxylation & Oxygen Dealkylation

Methodological Approaches for Metabolite Isolation and Identification

The isolation and subsequent identification of drug metabolites from complex biological matrices like urine are crucial steps in metabolic research. lcms.cz These processes often require sophisticated separation and analytical techniques.

In the study of this compound metabolism, preparative high-performance liquid chromatography (HPLC) was the key technique used to separate the metabolites from urine extracts. nih.gov Preparative HPLC is a powerful and widely used method for purifying compounds from complex mixtures, making it ideal for isolating metabolites for further structural analysis. nih.govspringernature.comrjptonline.org The process began with the extraction of urine using Amberlite XAD-2 resin, followed by enzymatic hydrolysis before the extracts were subjected to preparative HPLC for separation. nih.gov This approach allowed for the successful isolation of the four major metabolites in sufficient quantities for their structural elucidation by NMR and mass spectrometry. nih.gov

Spectrometric Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The identification and structural characterization of this compound's metabolites have been accomplished through the application of sophisticated spectrometric methods. A pivotal study on the metabolism of this compound in human volunteers involved the use of Nuclear Magnetic Resonance (NMR) and mass spectrometry to determine the structures of the resulting metabolic products. nih.gov

In this research, after oral administration of this compound, urine samples were collected and processed. The metabolites were extracted and separated using preparative High-Performance Liquid Chromatography (HPLC). Subsequently, NMR and mass spectrometry were employed to elucidate the precise chemical structures of the isolated compounds. nih.gov This combined approach is highly effective, as mass spectrometry provides the molecular weight and formula, while NMR offers detailed information about the molecule's atomic arrangement, allowing for unambiguous structure determination. nih.govnih.govosti.govumn.edu

The study successfully identified four major metabolites of this compound, demonstrating the compound's extensive metabolism in the human body. Notably, no traces of the original, unchanged drug were found in the urine, indicating complete biotransformation. nih.gov The identified metabolites were the result of several key reactions, including oxygen dealkylation, hydrolysis of the carbamoyloxy group, and hydroxylation of the benzene ring. nih.gov

Table 1: Major Metabolites of this compound Identified by NMR and Mass Spectrometry

Metabolite NameFormation Pathway
1-(3-butoxy-2-carbamoyloxypropyl)-3-(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trioneOxygen dealkylation
1,3-bis(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trioneOxygen dealkylation
1-(2-carbamoyloxy-3-hydroxypropyl)-3-(2,3-dihydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-tioneHydrolysis of the carbamoyloxy group with oxygen dealkylation
1,3-bis(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-(4-hydroxyphenyl)-(1H,3H,5H)-pyrimidine-2,4,6-trione4-hydroxylation of the benzene ring with oxygen dealkylation

Source: Vachta J, et al. Eur J Drug Metab Pharmacokinet. 1990. nih.gov

Cytochrome P450 Enzyme System Involvement in this compound Metabolism

The biotransformation of a vast number of drugs, including barbiturates like this compound, is primarily carried out by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov These enzymes, predominantly located in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to make compounds more water-soluble and easier to excrete. mdpi.com

Characterization of Specific CYP Isoenzymes Contributing to this compound Biotransformation (e.g., CYP2C19)

While specific studies on this compound are limited, the metabolism of barbiturates as a class is known to involve several key CYP isoenzymes. Notably, CYP2C19, CYP2C9, and CYP3A4 are recognized for their role in metabolizing barbiturates. wikipedia.org Given this compound's structural classification as a barbiturate (B1230296), it is highly probable that these isoenzymes are involved in its breakdown. The types of reactions observed in this compound metabolism, such as hydroxylation, are characteristic of CYP-mediated catalysis. nih.gov

For other barbiturates like mephobarbital, CYP2C19 has been shown to be the primary enzyme responsible for its 4'-hydroxylation. nih.gov This provides a strong indication that CYP2C19 could play a significant role in the hydroxylation of the phenyl group of this compound.

Table 2: Key CYP Isoenzymes in Barbiturate Metabolism

CYP IsoenzymeKnown Role in Barbiturate Metabolism
CYP2C19Major enzyme in the metabolism of several barbiturates, including mephobarbital. wikipedia.orgnih.gov
CYP2C9Involved in the metabolism of various barbiturates. wikipedia.org
CYP3A4Contributes to the metabolism of a wide range of drugs, including barbiturates. wikipedia.org

Impact of Genetic Polymorphism on this compound Metabolic Capacity

The genes encoding CYP enzymes are known to exhibit genetic polymorphisms, which can lead to significant inter-individual differences in drug metabolism. nih.govnih.gov These genetic variations can result in enzymes with decreased, increased, or absent activity, thereby affecting the rate at which a drug is metabolized.

For the CYP2C19 enzyme, which is likely involved in this compound metabolism, several alleles are known to cause altered enzyme function. nih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their specific combination of these alleles. nih.gov

A study on mephobarbital, another barbiturate, demonstrated the clinical significance of CYP2C19 polymorphism. In individuals classified as poor metabolizers due to non-functional CYP2C19 alleles, the plasma concentration of the drug was significantly higher than in extensive metabolizers. nih.gov This is because the primary metabolic pathway of hydroxylation was impaired. This suggests that individuals with certain CYP2C19 genotypes could have a reduced capacity to metabolize this compound, potentially leading to altered efficacy or an increased risk of adverse effects.

Table 3: Phenotypes of CYP2C19 Metabolism

PhenotypeGenotype ExampleMetabolic Capacity
Poor Metabolizer (PM)Homozygous for loss-of-function alleles (e.g., 2/2)Significantly reduced or absent
Intermediate Metabolizer (IM)Heterozygous for a loss-of-function allele (e.g., 1/2)Decreased
Extensive Metabolizer (EM)Homozygous for the normal function allele (e.g., 1/1)Normal
Ultrarapid Metabolizer (UM)Carrier of increased function alleles (e.g., 17/17)Increased

Source: Based on general pharmacogenetic principles. nih.govnih.gov

Implications of this compound Metabolism for Reactive Metabolite Formation and Toxicity

The process of drug metabolism, while primarily a detoxification pathway, can sometimes lead to the formation of chemically reactive metabolites. nih.govnih.gov These metabolites are electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, which can lead to cellular dysfunction and toxicity. nih.gov

The formation of reactive metabolites is a known concern for some drugs and has been linked to idiosyncratic adverse drug reactions. nih.gov For barbiturates, there is evidence of reactive metabolite formation, which can contribute to toxicity. nih.gov The metabolic pathways of this compound, involving hydroxylation and other oxidative processes catalyzed by CYP enzymes, have the potential to generate such reactive intermediates. For instance, the oxidation of aromatic rings can sometimes lead to the formation of reactive quinone species. While the specific reactive metabolites of this compound have not been characterized, the general principles of drug metabolism suggest this is a potential pathway. The initial step in mitigating risks associated with reactive metabolites is to identify structural features in a drug molecule that are known to be problematic. nih.gov

It is important to note that the formation of reactive metabolites does not invariably lead to toxicity, as cellular defense mechanisms, such as conjugation with glutathione, can often neutralize these species. nih.gov However, if these defenses are overwhelmed, cellular damage can occur.

Toxicological Assessments and Adverse Event Mechanisms of Difebarbamate

Research on Drug-Induced Liver Injury (DILI) Associated with Difebarbamate

Drug-Induced Liver Injury (DILI) represents a significant challenge in clinical practice and drug development, characterized by a wide spectrum of hepatic damage. It is a leading cause of acute liver failure in the United States. nih.gov Research into the hepatotoxic potential of specific compounds is crucial for understanding risk and pathogenesis. This compound, a carbamate (B1207046) derivative, has been evaluated in the context of hepatotoxicity, primarily as a component of the combination drug tetrabamate (B154160). The mechanism of liver injury associated with this class of drugs is often idiosyncratic, meaning it occurs unpredictably in a small fraction of individuals and is not directly related to the dose. nih.govnih.gov

Analysis of Hepatotoxicity Manifestations (e.g., Acute Hepatitis, Liver Necrosis)

The clinical presentation of DILI can mimic almost any form of acute or chronic liver disease, making diagnosis complex. nih.govnih.gov Manifestations range from asymptomatic elevation of liver enzymes to severe conditions like acute hepatitis and fulminant hepatic necrosis. nih.govnih.gov

Research involving tetrabamate, a combination product containing this compound, febarbamate (B1222776), and phenobarbital (B1680315), has provided insights into the hepatotoxic profile. A study of seven cases of tetrabamate-induced hepatotoxicity revealed that the liver damage was predominantly cytolytic, characterized by significant elevations in serum aminotransferases. nih.gov This type of injury involves the death of hepatocytes. nih.gov In all reported cases, the outcome was favorable, with complete recovery after discontinuing the drug. nih.gov

Acute hepatitis is a common manifestation of DILI, involving severe inflammation with necrosis and apoptosis. nih.gov Acute hepatic necrosis, a more severe form of injury, is characterized by a sudden onset, marked elevations in serum aminotransferase levels (often exceeding 2000 U/L), and early signs of hepatic dysfunction. nih.gov While the cases linked to tetrabamate showed cytolytic damage, they did not progress to fatal acute hepatic necrosis, and patients recovered within 60 to 120 days. nih.gov

Hepatotoxicity Profile in Tetrabamate-Induced DILI Cases
Number of Cases 7
Primary Liver Damage Pattern Cytolytic
Key Symptom Tremor (in 57% of cases)
Latency Period 15 to 730 days
Hypersensitivity Signs Absent
Outcome Favorable, with complete recovery in all cases
Recovery Time 60 to 120 days

Data sourced from a study on tetrabamate-induced hepatotoxicity. nih.gov

Pathogenic Mechanisms Underlying this compound-Induced DILI

The hepatotoxicity associated with tetrabamate is suggested to be the result of an idiosyncratic metabolic mechanism. nih.gov Idiosyncratic DILI is complex and not fully understood, but research points to several interrelated pathways, including the role of drug metabolism, inhibition of essential liver transporters, mitochondrial injury, and immune responses. nih.govelsevierpure.com

A critical mechanism implicated in DILI is the inhibition of the Bile Salt Export Pump (BSEP), a transporter located on the canalicular membrane of hepatocytes responsible for excreting bile salts into the bile. nih.govnih.govresearchgate.net Inhibition of BSEP by a drug or its metabolites can lead to the intrahepatic accumulation of bile salts, which are cytotoxic at high concentrations. frontiersin.orgresearchgate.net This buildup can trigger apoptosis and necrosis of liver cells, initiating or contributing to liver injury. researchgate.net

Several drugs known to cause DILI have been identified as BSEP inhibitors. frontiersin.org The risk of DILI associated with BSEP inhibition is often evaluated by comparing the drug's inhibitory concentration (IC50) with its in vivo exposure levels. nih.govnih.gov While direct studies on this compound's effect on BSEP are not prominently available, this mechanism remains a key area of investigation for drugs that cause idiosyncratic hepatotoxicity. nih.govfrontiersin.org

Mitochondria play a central role in cellular energy production and are a primary target for drug-induced toxicity. derby.ac.ukresearchgate.net Mitochondrial dysfunction is a well-established mechanism contributing to DILI. derby.ac.uk Some drugs or their reactive metabolites can directly impair mitochondrial function by inhibiting the respiratory chain, leading to a decrease in ATP production and an increase in the formation of reactive oxygen species (ROS). nih.gov This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death via necrosis or apoptosis. nih.gov

Carbamates, the chemical class to which this compound belongs, have been reported to induce mitochondrial dysfunction. nih.gov Studies on other carbamates have demonstrated their ability to inhibit mitochondrial complex I, leading to impaired oxidative phosphorylation and a shift towards glycolysis. nih.gov This disruption of cellular energy metabolism is a significant factor in cytotoxicity and is considered a plausible mechanism for this compound-induced liver injury. nih.govnih.gov

The idiosyncratic nature of DILI strongly suggests a role for individual susceptibility, which can be influenced by both immunologic and genetic factors. frontiersin.org A leading hypothesis is that DILI in many cases is an immune-mediated event. frontiersin.orgnih.gov This can be triggered when drug metabolites act as haptens, binding to cellular proteins to form adducts that are recognized as foreign by the immune system. nih.gov This recognition can activate both the innate and adaptive immune systems, leading to an inflammatory response and liver damage. nih.gov

Genetic studies have identified specific Human Leukocyte Antigen (HLA) genotypes that are strongly associated with an increased risk of DILI from certain drugs. nih.govfrontiersin.org These associations provide compelling evidence for the involvement of the adaptive immune system. frontiersin.org While specific HLA associations for this compound have not been detailed, the idiosyncratic metabolic mechanism proposed for tetrabamate-induced hepatotoxicity aligns with a model where genetic variability in immune response genes or drug-metabolizing enzymes could predispose certain individuals to injury. nih.govnih.gov

Key Mechanistic Factors in Idiosyncratic DILI Description Relevance to this compound
BSEP Inhibition Drug-mediated blockage of bile salt transport, leading to toxic intrahepatic bile salt accumulation. nih.govresearchgate.netA plausible, though not directly confirmed, mechanism given its role in idiosyncratic DILI.
Mitochondrial Dysfunction Impairment of mitochondrial respiration and energy production, causing oxidative stress and cell death. derby.ac.uknih.govHighly relevant, as other carbamates have been shown to inhibit mitochondrial function. nih.gov
Immune-Mediated Response Formation of drug-protein adducts triggering an adaptive immune response against hepatocytes. frontiersin.orgnih.govConsistent with the idiosyncratic nature of the observed hepatotoxicity. nih.gov
Genetic Predisposition Variability in genes, particularly HLA alleles, influencing individual susceptibility to an immune response. nih.govresearchgate.netA likely contributing factor to why only a small subset of patients experience DILI. nih.govfrontiersin.org

Challenges in DILI Diagnosis and Causality Assessment in Research Settings

Diagnosing DILI and establishing a definitive causal link between a specific drug and liver injury in a research setting is fraught with challenges. nih.govresearchgate.net DILI is a diagnosis of exclusion, requiring the systematic ruling out of all other potential causes of liver disease, such as viral hepatitis, autoimmune hepatitis, ischemic injury, and biliary obstruction. nih.govnih.gov

One of the primary difficulties is the lack of specific diagnostic biomarkers for DILI. nih.govbohrium.com The diagnosis relies on a combination of factors, including the temporal relationship between drug intake and the onset of liver injury, the pattern of liver enzyme elevation, and the clinical course after drug withdrawal (dechallenge). nih.gov

In research and clinical settings, causality assessment methods (CAMs) are used to standardize this process. The Roussel Uclaf Causality Assessment Method (RUCAM) is a widely used scoring system that provides a quantitative estimation of causality (e.g., highly probable, probable, possible). nih.govmdpi.com Notably, in the case series on tetrabamate, the RUCAM scale was used to rate the causal role as "highly probable" in six of the seven cases and "probable" in one, strengthening the association. nih.gov However, even with such tools, challenges remain, particularly in patients on multiple medications (polypharmacy), which complicates the identification of the single causative agent. nih.gov

Information regarding the chemical compound “this compound” is not available in the provided search results.

Extensive searches for scientific data pertaining to "this compound" within the specified areas of toxicological assessments and epidemiological studies have yielded no specific information. The search results provided general frameworks and discussions related to preclinical toxicological investigations and epidemiological studies for other chemical compounds but contained no data or mention of this compound itself.

Therefore, it is not possible to provide an article on the "" as outlined, due to the absence of research findings, data tables, or any specific mention of this compound in the available resources. The strict adherence to the provided outline and the focus solely on this compound cannot be fulfilled without relevant data.

Further investigation into the preclinical and epidemiological aspects of drug-induced liver injury for other compounds was noted, but per the instructions, this information cannot be presented as it falls outside the explicit scope of this compound.

Pharmacokinetic and Pharmacodynamic Interaction Studies Involving Difebarbamate

Research on Drug-Drug Interactions (DDIs) with Co-administered Medications

The co-administration of multiple drugs can lead to interactions that alter the efficacy or safety of the treatments. nih.gov These interactions are broadly categorized as pharmacokinetic or pharmacodynamic. nih.gov

Pharmacokinetic interactions involve the processes by which the body absorbs, distributes, metabolizes, and excretes a drug. nih.gov

A study on the metabolism of Difebarbamate in human volunteers who received a single oral dose of 25 mg/kg revealed that the compound is extensively metabolized. nih.gov No traces of the parent drug were detected in the urine, indicating significant biotransformation. nih.gov The primary metabolic pathways identified were oxygen dealkylation and hydrolysis of the carbamoyloxy group, as well as 4-hydroxylation of the benzene (B151609) ring. nih.gov

The major metabolites identified from this research are detailed in the table below.

Metabolite NameFormation Pathway
1-(3-butoxy-2-carbamoyloxypropyl)-3-(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trioneOxygen dealkylation
1,3-bis(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trioneOxygen dealkylation
1-(2-carbamoyloxy-3-hydroxypropyl)-3-(2,3-dihydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-tioneHydrolysis of the carbamoyloxy group with oxygen dealkylation
1,3-bis(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-(4-hydroxyphenyl)-(1H,3H,5H)-pyrimidine-2,4,6-trione4-hydroxylation of the benzene ring with oxygen dealkylation

Data sourced from Vachta J, et al. (1990). nih.gov

Despite the identification of these metabolites, specific details regarding the enzymes responsible for the absorption, distribution, and complete metabolic pathway of this compound are not characterized in the available scientific literature.

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a vast number of drugs. wikipedia.orgwikipedia.org The induction or inhibition of these enzymes is a common mechanism underlying drug-drug interactions. wikipedia.orgwikipedia.org

Pharmacodynamic interactions occur when one drug alters the pharmacological effect of another. nih.gov These can be synergistic, additive, or antagonistic. nih.gov A review of the available scientific literature reveals a lack of specific studies designed to investigate the pharmacodynamic interactions of this compound with other medications.

Characterization of Pharmacokinetic Interactions (Absorption, Distribution, Metabolism, Excretion)

Methodologies for Assessing this compound Drug Interaction Potential

While specific data for this compound is scarce, the standard methodologies for evaluating the drug interaction potential of a compound are well-established.

Preclinical assessments are crucial for predicting potential drug-drug interactions in humans.

In Vitro Studies: These laboratory-based studies are essential for determining a drug's potential to interact with metabolic enzymes and transporters. youtube.com To assess the impact on Cytochrome P450 enzymes, a compound would be incubated with human liver microsomes or recombinant human CYP enzymes. wikipedia.org Such studies can identify if the compound acts as a substrate, inhibitor, or inducer of specific CYP isoforms. wikipedia.orgyoutube.com For example, reaction phenotyping studies help identify the primary enzymes responsible for a drug's metabolism. youtube.com

In Vivo Preclinical Studies: Animal models are used in these studies to understand the pharmacokinetic and pharmacodynamic consequences of co-administering a new drug with other medications. These studies can provide a more complex biological context than in vitro experiments and help to identify potential interactions that may not be apparent from laboratory assays alone. drugs.com

To definitively characterize drug-drug interactions in humans, well-designed clinical trials are necessary.

Crossover Trials: The gold standard for many clinical DDI studies is the prospective crossover trial, often conducted in healthy volunteers. nih.gov In this design, each participant serves as their own control, receiving the drug of interest alone and in combination with a potential interactor in different study periods, separated by a washout period. nih.gov This design minimizes the influence of inter-individual variability. nih.gov Sample sizes in such studies can be relatively small, often between 10 to 12 individuals, to demonstrate a clinically significant interaction. nih.gov

Fixed-Sequence Studies: In some cases, a fixed-sequence design may be employed, where all participants receive the drugs in the same order. nih.gov These studies are also valuable for assessing the impact of one drug on the pharmacokinetics of another. nih.gov

The selection of a particular study design depends on the specific question being addressed and the characteristics of the drugs involved. nih.govnih.gov

Computational Modeling and Simulation for DDI Prediction (e.g., Physiologically-Based Pharmacokinetic Models)

In theory, PBPK models could be developed for this compound to simulate its absorption, distribution, metabolism, and excretion in the body. Such models would integrate data on the compound's physicochemical properties with human physiological data to predict how its concentration in the body might change when co-administered with other drugs. This is particularly important for compounds that may be metabolized by common enzyme pathways, such as the cytochrome P450 system. omicsonline.org

Similarly, machine learning and other computational algorithms could screen for potential DDIs by analyzing the structural and functional similarities of this compound with other drugs known to have interaction profiles. nih.gov These in silico methods are valuable for prioritizing which potential interactions warrant further investigation through in vitro or clinical studies.

However, a thorough search of scientific literature and clinical trial databases did not yield any specific studies that have applied these computational modeling techniques to this compound. While the methodologies for such predictions are well-established, there is no published research detailing the development or results of a PBPK model for this compound or the use of simulation to predict its DDI profile.

Implications of this compound DDIs for Therapeutic Outcomes and Patient Safety in Research

The potential for DDIs can have significant implications for a drug's therapeutic efficacy and patient safety. jptcp.comjptcp.com Interactions can lead to either a decrease in a drug's effectiveness or an increase in its toxicity. omicsonline.org For this reason, understanding the DDI profile of a compound is a key area of research during its development and post-market surveillance. researchgate.net

In the absence of specific research on this compound, any discussion of the implications of its DDIs would be purely speculative. Without data from computational modeling, preclinical studies, or clinical trials, it is not possible to identify which co-medications might pose a risk or how such interactions might affect treatment outcomes for patients. The lack of available information underscores a gap in the current body of public scientific knowledge regarding this specific compound.

Computational and in Silico Research Methodologies Applied to Difebarbamate

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of Difebarbamate

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are foundational computational techniques used to correlate a molecule's chemical structure with its biological activity. longdom.orgwikipedia.org SAR qualitatively identifies which chemical groups are responsible for a biological effect, while QSAR develops mathematical models to quantify this relationship. wikipedia.orgijpsr.com

QSAR models are built by correlating calculated molecular descriptors with experimentally determined biological activity. longdom.orgnih.gov These descriptors can be broadly categorized into physicochemical, topological, and electronic properties. For the carbamate (B1207046) class of compounds, to which this compound belongs, studies have shown that various descriptors are significant in predicting their biological activities. nih.govresearchgate.net

For instance, research on carbamate-based inhibitors has demonstrated that properties like the partition coefficient (logP), molar refractivity (MR), molecular weight (MW), and various topological indices (which describe molecular shape and branching) are often correlated with inhibitory activity. researchgate.net A higher logP, indicating greater lipophilicity, can influence how a compound interacts with biological membranes and reaches its target site. nih.gov Similarly, molar refractivity serves as a proxy for the volume of a molecule and its polarizability, which can affect binding affinity. researchgate.net

A typical QSAR analysis for a series of carbamate derivatives might yield a regression equation that looks something like this hypothetical example: Biological Activity (log 1/IC50) = c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) + ... + constant

This equation quantitatively describes how changes in specific molecular properties are predicted to alter the biological effect. dovepress.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Carbamate-Related Compounds

Descriptor CategorySpecific DescriptorTypical Correlation with Biological Activity
Physicochemical Partition Coefficient (logP)Can be positively or negatively correlated, depending on the target. Often related to membrane permeability. nih.gov
Molar Refractivity (MR)Often positively correlated with activity, suggesting that bulk and polarizability can enhance binding. researchgate.net
Topological Wiener Index (W)Describes molecular branching; its correlation can indicate the importance of molecular compactness. researchgate.net
Connectivity Indices (χ)Relate to the degree of branching and connectivity of atoms, influencing molecular shape and interaction potential. researchgate.net
Electronic Dipole MomentMeasures the polarity of the molecule, which can be critical for electrostatic interactions with a biological target. dovepress.com
Net Atomic ChargesIndicate the electron distribution on specific atoms, highlighting potential sites for hydrogen bonding or other polar interactions. dovepress.com

Structure-Activity Relationship (SAR) analysis focuses on identifying specific molecular fragments or structural motifs that are crucial for a compound's biological effects. drugdesign.orgimmutoscientific.com By synthesizing and testing analogs with systematic structural modifications, medicinal chemists can deduce which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to improve properties like potency or selectivity. wikipedia.orgdrugdesign.org

In the context of carbamates, SAR studies have been instrumental. For example, analysis of carbamate-appended N-alkylsulphonamides revealed that the presence of certain groups at specific positions was conducive to inhibitory activity, while other groups were unfavorable. researchgate.net Such analyses provide clear, actionable insights for drug design. immutoscientific.com For a compound like this compound, SAR would involve analyzing how modifications to the phenyl rings or the carbamate linkage affect its biological profile. The goal is to create a condensed summary of these findings that can guide the synthesis of more effective or safer analogs. drugdesign.org

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) have revolutionized predictive toxicology by enabling the development of complex models from large datasets. nih.govnih.gov These models can predict various toxicological endpoints, such as drug-induced liver injury (DILI), hepatotoxicity, and cardiotoxicity, often outperforming traditional QSAR models. nih.govresearchgate.net

Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market, making its early prediction a critical goal. mdpi.comfrontiersin.org Numerous machine learning models have been developed to predict DILI risk using diverse algorithms like Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN). mdpi.comnih.gov These models are trained on large datasets of compounds with known DILI potential, such as those curated in the DILIRank database. nih.govnih.gov

While specific DILI prediction models for this compound are not documented in publicly available literature, general models trained on thousands of compounds are designed to assess any new chemical entity. mdpi.comnih.gov These models use molecular fingerprints (like ECFP4) or calculated physicochemical properties as inputs to classify a compound's DILI risk. nih.gov The performance of these models is often high, with some achieving balanced accuracies of over 74% and sensitivities exceeding 89%, making them valuable tools for flagging potentially hepatotoxic compounds early in development. nih.gov

Table 2: Performance of Various Machine Learning Models in DILI Prediction

Model/AlgorithmKey FeaturesReported Performance MetricsSource
Deep Neural Network (DNN) Used ECFP4 fingerprints; trained on DILIrank and LiverTox data.Accuracy: 0.731, Sensitivity: 0.714, Specificity: 0.750 (Validation Set) nih.gov
Bayesian Model Trained on DILI-concern category from DILIRank database.Accuracy: 0.746, Sensitivity: 0.741, Specificity: 0.755, ROC: 0.814 nih.gov
Random Forest (RF) & MLP Used a large human dataset; validated with failed drug candidates.RF Accuracy: 0.631; MLP MCC: 0.245 (Cross-validation) mdpi.com
Ensemble Model Combined multiple classifiers and feature selection algorithms.Balanced Accuracy: 74.38%, Sensitivity: 89.68% nih.gov

A significant challenge with complex ML models, often called "black-box" algorithms, is understanding the reasoning behind their predictions. youtube.com Explainable AI (XAI) techniques like Local Interpretable Model-agnostic Explanations (LIME) address this by providing insights into which features most influenced a specific prediction. nih.govmdpi.com

LIME works by creating a simple, interpretable model (like a linear regression) that is a local approximation of the complex model's behavior around a single prediction. mdpi.com For a chemical compound, LIME can highlight the specific molecular substructures or properties that the "black-box" model weighed most heavily in its decision-making process. nih.gov For example, if a deep learning model predicts that a this compound analog has a high risk of DILI, a LIME analysis could reveal that a particular substitution pattern on one of the phenyl rings was the primary contributor to this prediction. This allows researchers to not only receive a prediction but also to gain actionable, structural insights, effectively bridging the gap between predictive power and human understanding. youtube.comnih.gov

Utilization of Biomedical Databases for this compound Data Analysis (e.g., DILIRank, LTKB-BD)

The LTKB aims to create a comprehensive resource by integrating diverse data types, including drug metabolism, histopathology, and therapeutic use, to improve the understanding and prediction of DILI. fda.govbham.ac.uk The DILIRank dataset, a key component of LTKB, classifies over 1,000 FDA-approved drugs into categories based on their potential to cause liver injury, as determined from drug labels and literature evidence. fda.govresearchgate.net

These databases serve two primary purposes in computational research:

Training and Benchmarking: They provide the large, curated datasets of hepatotoxic and non-hepatotoxic compounds required to train and test the machine learning models described in section 6.2.1. nih.govnih.gov

Direct Assessment: Researchers can use the DILI classifications within these databases to assess the potential risk of new compounds that are structurally similar to those already listed.

While this compound itself is not explicitly ranked in the publicly available versions of DILIRank, the database contains information on other carbamates and structurally related compounds, providing a valuable reference point for assessing its likely DILI potential. Models trained on the LTKB Benchmark Dataset (LTKB-BD) or DILIRank data can be used to generate a DILI risk prediction for this compound. nih.govfda.gov

Table 3: Overview of Key Biomedical Databases for DILI Research

DatabaseManaged ByDescriptionRelevance to this compound Research
DILIRank FDA / NCTRContains 1,036 drugs classified into four DILI-concern levels (Most, Less, No, Ambiguous) based on FDA-approved drug labeling. fda.govProvides the foundational data for training ML models to predict the DILI risk of new compounds like this compound. nih.govresearchgate.net
Liver Toxicity Knowledge Base (LTKB) FDA / NCTRA broader project to integrate diverse data (chemical, mechanistic, clinical) for DILI assessment and biomarker development. fda.govOffers a centralized repository of data that can be used to build comprehensive predictive models applicable to this compound. bham.ac.uk
LTKB Benchmark Dataset (LTKB-BD) FDA / NCTRA benchmark dataset of drugs where DILI potential in humans has been established from FDA-approved prescription drug labels. fda.govServes as a "gold standard" set for validating the accuracy and reliability of computational DILI prediction models. fda.gov

Advanced Analytical Methodologies for Difebarbamate Research

Development and Validation of Analytical Methods for Difebarbamate and its Metabolites

The development of analytical methods for this compound and its metabolites is a systematic process aimed at creating a procedure that is suitable for its intended purpose. jddtonline.inforesearchgate.net This involves selecting the best analytical technique based on the physicochemical properties of this compound, such as its structure, polarity, and solubility. researchgate.net The process is followed by method validation, which provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the drug substance and its metabolites. jddtonline.infojddtonline.info

Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH), which outlines specific parameters to be evaluated. jddtonline.info Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. jddtonline.inforesearchgate.net For instance, a bioanalytical method was successfully developed and validated for diamorphine and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating high extraction recovery and negligible matrix effects, a process that serves as a model for this compound metabolite studies. nih.gov

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. researchgate.net For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separation and quantification. ijsra.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of drugs and pharmaceutical formulations due to its high resolving power, sensitivity, and accuracy. researchgate.netmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis of barbiturates. chromatographyonline.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net Method development for a compound like this compound would involve screening various stationary phases and optimizing the mobile phase pH to achieve the best separation from its metabolites and any potential impurities. chromatographyonline.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While many barbiturates require derivatization to increase their volatility and thermal stability for GC analysis, this technique offers excellent separation efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS). ijsra.netclinmedjournals.org The use of advanced chiral stationary phases in GC can also allow for the separation of enantiomers. ijsra.net

Below is a table summarizing typical chromatographic parameters that would be considered for the analysis of this compound.

Table 1: Representative Chromatographic Conditions for this compound Analysis

Parameter HPLC GC
Stationary Phase (Column) Reversed-phase columns (e.g., C18, C8) Capillary columns (e.g., DB-5, HP-1)
Mobile Phase / Carrier Gas Acetonitrile/Methanol and water/buffer mixtures Inert gases (e.g., Helium, Nitrogen, Hydrogen)
Detector UV/Vis (PDA), Mass Spectrometry (MS) Flame Ionization Detector (FID), Mass Spectrometry (MS)
Typical Temperature Column oven at ambient to moderately elevated temperatures (e.g., 35°C) nih.gov Temperature-programmed oven (e.g., 190-210°C) ijsra.net

| Key Application | Quantification in bulk drug and formulations, impurity profiling, stability studies researchgate.net | Quantification, analysis of volatile impurities, forensic analysis clinmedjournals.org |

Spectroscopic techniques are indispensable for the structural elucidation and quantification of pharmaceutical compounds. iipseries.org They work by measuring the interaction of electromagnetic radiation with the analyte. iipseries.org

Mass Spectrometry (MS): Often coupled with chromatographic systems (LC-MS, GC-MS), mass spectrometry is a powerful tool for both confirming the molecular weight of this compound and its metabolites and for structural elucidation by analyzing fragmentation patterns. ijsra.netresearchgate.net LC-MS/MS methods, in particular, provide high sensitivity and selectivity, making them ideal for quantifying low concentrations of analytes in complex biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural confirmation of organic molecules like this compound. labmanager.com It provides detailed information about the atomic environments and connectivity within the molecule, which is crucial for identifying the exact structure of the active pharmaceutical ingredient (API) and any impurities. labmanager.com

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is a robust and widely used technique for the quantitative analysis of APIs. labmanager.com It measures the absorption of UV or visible light by the analyte. For this compound, a UV/Vis detector, often as part of an HPLC system, would be used for routine quantification in quality control settings, such as for content uniformity and dissolution testing. labmanager.com Barbiturates are often detected around 254 nm. ijsra.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a "molecular fingerprint" of a compound by measuring the absorption of infrared radiation by its chemical bonds. unizar-csic.es This technique is excellent for identifying functional groups present in the this compound molecule and for confirming the identity of the bulk material against a reference standard. nih.gov

The following table outlines the primary applications of these spectroscopic methods in this compound research.

Table 2: Application of Spectroscopic Techniques in this compound Characterization

Technique Primary Application Type of Information Obtained
Mass Spectrometry (MS) Molecular weight determination, structural elucidation, quantification. ijsra.net Molecular mass, fragmentation patterns, quantitative data.
NMR Spectroscopy Definitive structure confirmation, impurity identification. labmanager.com Carbon-hydrogen framework, atomic connectivity, stereochemistry.
UV/Vis Spectroscopy Quantification of API in formulations. labmanager.com Concentration of analyte in solution.

| FTIR Spectroscopy | Identification of bulk drug, functional group analysis. nih.gov | Vibrational frequencies of chemical bonds (molecular fingerprint). |

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure compound. For an organic molecule like this compound (C₁₈H₁₈N₂O₄), elemental analysis, typically CHN analysis, measures the mass percentages of carbon, hydrogen, and nitrogen. The results are compared against the theoretical values calculated from its chemical formula. This comparison serves as a crucial check of purity and confirms that the empirical formula of the synthesized compound is correct, which is a foundational step in the characterization of any new chemical substance. nih.gov

Methodological Approaches for Impurity Profiling and Quantification in this compound Preparations

Impurity profiling is the identification, characterization, and quantification of impurities in pharmaceutical substances and products. ijrti.orgresearchgate.net Regulatory authorities like the ICH require strict control over impurities, as they can affect the safety and efficacy of the drug. researchgate.netarastirmax.com Impurities in this compound can originate from various sources, including the synthesis process (e.g., starting materials, intermediates, byproducts), degradation of the drug substance over time, or interactions during formulation. ijrti.org

The primary goal of impurity profiling is to develop a selective analytical method that can separate the main compound from all potential process-related and degradation impurities. chromatographyonline.com Hyphenated techniques, especially LC-MS, are the most powerful tools for this purpose as they combine the separation power of chromatography with the identification capabilities of mass spectrometry. researchgate.netarastirmax.com

A general strategy involves:

Method Development: Developing a high-resolution separation method, typically RP-HPLC, capable of detecting all potential impurities. chromatographyonline.com

Detection and Identification: Using detectors like a Photodiode Array (PDA) to check for peak purity and MS to obtain molecular weight and structural information on the impurities. researchgate.net

Quantification: Quantifying the impurities relative to the main this compound peak or using a qualified reference standard for the impurity if available.

Table 3: Methodological Approaches for Impurity Profiling

Impurity Type Origin Primary Analytical Technique
Organic Impurities Starting materials, by-products, intermediates, degradation products. ijrti.org HPLC-UV/MS, GC-MS researchgate.netarastirmax.com
Inorganic Impurities Reagents, catalysts, heavy metals. ijrti.org Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP-MS)

| Residual Solvents | Manufacturing process. ijrti.org | Headspace Gas Chromatography (HS-GC) |

Historical Context and Regulatory Science Perspectives on Difebarbamate

Archival Research on the Introduction and Clinical Use of Difebarbamate

This compound was a constituent of a fixed-combination drug known as tetrabamate (B154160), which was marketed in several European countries, including France and Spain, under brand names such as Atrium and Sevrium. wikipedia.org Tetrabamate combined three active substances: this compound, febarbamate (B1222776), and phenobarbital (B1680315).

The primary clinical indications for tetrabamate were the treatment of anxiety and the management of symptoms associated with alcohol withdrawal, such as muscle tremors, agitation, and depression. wikipedia.org The product was in clinical use for over three decades before significant regulatory actions were taken in the late 1990s. wikipedia.org In France, for instance, a 100 mg tablet formulation of Atrium was indicated for minor anxiety, while a 300 mg tablet was used for alcohol withdrawal symptoms. For all anxiolytics in France at the time, the maximum prescription duration was limited to 12 weeks. who.int

The combination of a barbiturate (B1230296) (phenobarbital) with carbamate (B1207046) derivatives (this compound and febarbamate) aimed to provide sedative and anxiolytic effects. Barbiturates, as a class, were widely prescribed in the mid-20th century for conditions ranging from insomnia to seizure disorders. drugs.com However, their use has significantly declined due to safety concerns and the development of safer alternatives like benzodiazepines. drugs.com

Analysis of Regulatory Actions and Withdrawals Related to this compound (e.g., Hepatotoxicity-Related Actions)

The continued clinical use of tetrabamate, and by extension this compound, came under scrutiny due to emerging evidence of significant hepatotoxicity. Regulatory bodies in Europe took action based on an accumulation of adverse event reports.

In France, the Pharmacovigilance Committee initiated a national inquiry into adverse reactions associated with Atrium. who.int Between January 1, 1986, and June 30, 1996, a total of 148 cases of liver damage were reported to the national pharmacovigilance system or the manufacturing company. who.int The severity of these cases was a major concern, with 40 instances of serious hepatitis, including four fatalities. One case necessitated a liver transplant, and others resulted in cirrhosis, fibrosis, or hepatocellular failure. who.int

The data revealed a notable incidence of severe liver adverse events. For the period of 1990-1995, the notification incidence was estimated at 4.78 cases of liver damage per 100,000 treatments, with 1.05 of these being serious hepatic effects. who.int A significant observation from the reported cases was that in 60% of instances, the prescription duration had exceeded the recommended maximum of 12 weeks. who.int

Based on these findings, the French Advisory Board, in agreement with the Pharmacovigilance Committee, concluded that the benefit/risk ratio for the 100 mg dosage of Atrium in the treatment of minor anxiety was unfavorable due to the potential risk of liver damage. Consequently, the marketing authorization for this dosage was withdrawn on April 4, 1997. wikipedia.orgwho.int The use of the 300 mg dosage was restricted to the treatment of alcohol withdrawal syndrome, with a maximum treatment duration of four weeks. who.int

The hepatotoxicity associated with tetrabamate is believed to be a result of an idiosyncratic metabolic mechanism. nih.gov Clinical presentations of liver damage were primarily cytolytic, and the latency period between initiation of treatment and the onset of liver injury varied widely, from 15 to 730 days. nih.gov

Reported Cases of Liver Damage Associated with Tetrabamate (Atrium) in France (1986-1996)
MetricNumber of Cases
Total Reported Cases of Liver Damage148
Serious Hepatitis Cases40
Fatal Cases4
Cases Requiring Liver Transplantation1

This compound's Inclusion in International Drug Control and Surveillance Frameworks (e.g., WHO Reviews)

The international drug control framework, established by three key United Nations treaties (the Single Convention on Narcotic Drugs of 1961, the Convention on Psychotropic Substances of 1971, and the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988), aims to regulate the production, trade, and use of controlled substances. unodc.orgun.org The World Health Organization (WHO) plays a crucial role in this system by conducting scientific reviews of psychoactive substances and making recommendations to the UN Commission on Narcotic Drugs regarding their scheduling. nih.gov

Despite being a barbiturate derivative, there is no publicly available evidence to suggest that this compound, as a single chemical entity, has undergone a formal review by the WHO Expert Committee on Drug Dependence for potential international control. A review of the schedules of the 1961 and 1971 conventions does not indicate the inclusion of this compound.

It is important to note that phenobarbital, another component of tetrabamate, is a scheduled substance under the Convention on Psychotropic Substances of 1971. nih.gov This highlights that while components of the combination drug were subject to international control, this compound itself does not appear to have been individually assessed and placed under such controls. The WHO does maintain a surveillance list for new psychoactive substances that are monitored for their potential to cause public health harm, but there is no indication that difebamate has been placed on this list. who.int

Academic Contributions to the Understanding and Regulation of this compound

Academic research has played a role in elucidating the pharmacological and toxicological properties of this compound, primarily within the context of the combination product, tetrabamate.

A study published in 1990 focused on the metabolism of this compound in humans, providing foundational knowledge on its pharmacokinetic profile. wikipedia.org This type of research is essential for understanding a drug's mechanism of action and its potential for adverse effects.

A significant portion of the academic literature on this compound is linked to the investigation of tetrabamate-induced hepatotoxicity. A notable study explored a possible association between poor metabolism of mephenytoin and the liver damage caused by Atrium. nih.gov This research suggested that genetic factors related to drug metabolism, specifically the CYP2C19 enzyme, could predispose individuals to the adverse hepatic effects of the drug combination. This finding contributes to the understanding of the idiosyncratic nature of this drug-induced liver injury.

Further case reports and series have detailed the clinical and pathological features of liver injury associated with tetrabamate. nih.govnih.gov One report on a case of acute liver failure following tetrabamate use highlighted the potential for severe, life-threatening adverse effects and concluded that the drug should not be used for ethanol withdrawal symptoms. nih.gov Another analysis of seven cases of tetrabamate-induced hepatotoxicity in the Andalusian Registry of drug-induced liver disorders reinforced the causal link and the predominantly cytolytic nature of the liver damage. nih.gov These academic publications provided critical evidence that likely informed the regulatory decisions to restrict and withdraw the marketing of tetrabamate.

Mentioned Chemical Compounds
Compound Name
This compound
Febarbamate
Phenobarbital
Mephenytoin

Q & A

Q. What is the chemical structure of difebarbamate, and how does its pharmacological classification differ from traditional barbiturates?

this compound (1,3-bis(3-butoxy-2-hydroxy-propyl)-5-phenylbarbituric acid dicarbamate) is a racemic mixture with bulky substituents on the barbiturate core, rendering it pharmacologically distinct from classical barbiturates like phenobarbital. Unlike barbiturates, it lacks GABAergic activity due to steric hindrance from its substituents, as demonstrated in preclinical assays . Researchers should verify structural and functional divergence using spectroscopic analysis (e.g., NMR) and receptor-binding assays.

Q. What key pharmacological studies have been conducted on this compound, and what are their primary findings?

Fifteen preclinical tests revealed no central nervous system (CNS) effects in 13 studies, suggesting minimal neuroactivity. However, absorption kinetics via oral administration remain unquantified, limiting interpretability . Researchers should prioritize pharmacokinetic profiling (e.g., bioavailability assays) and comparative studies with barbiturates to clarify mechanisms.

Q. How is this compound utilized in tetrabamate, and what are the implications for studying its therapeutic role?

this compound constitutes 50% of tetrabamate, a combination drug historically used for anxiety and alcohol withdrawal. Despite limited standalone efficacy data, its role in tetrabamate necessitates interaction studies (e.g., isobolographic analysis) to assess synergistic effects and toxicity risks, particularly hepatitis associations .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro inactivity and reported therapeutic use in combination therapies?

The absence of CNS effects in oral administration tests conflicts with tetrabamate’s clinical use, suggesting poor bioavailability or prodrug mechanisms. Methodological approaches include:

  • Conducting bioavailability studies (e.g., plasma concentration assays via HPLC).
  • Exploring metabolic activation pathways using liver microsome models.
  • Evaluating metabolite activity via in vitro receptor profiling .

Q. What methodologies are recommended for assessing this compound’s molecular docking potential in drug repurposing studies?

this compound’s docking score (-7.235 kcal/mol) and MM/GBSA binding energy (-76.184 kcal/mol) suggest moderate affinity for targets like TMPRSS2 . Researchers should:

  • Validate docking results with molecular dynamics simulations (e.g., RMSD analysis).
  • Compare scores to positive controls (e.g., Reproterol: -8.445 kcal/mol) .
  • Supplement in silico data with in vitro binding assays (e.g., SPR or ITC).

Q. How should abuse liability and dependence potential be evaluated given limited human data?

The WHO Committee rated this compound’s abuse potential as low, citing sparse case reports . To address data gaps:

  • Use behavioral assays in rodent models (e.g., conditioned place preference).
  • Analyze pharmacovigilance databases for off-label use patterns.
  • Conduct receptor profiling to exclude affinity for addiction-related targets (e.g., μ-opioid receptors) .

Q. What experimental designs are critical for assessing safety in combination therapies like tetrabamate?

Tetrabamate’s link to hepatitis necessitates:

  • Longitudinal toxicology studies in co-administration models.
  • Metabolomic screening to identify hepatotoxic intermediates.
  • Dose-response analyses to isolate this compound’s contribution to toxicity.

Q. How can structural modifications improve this compound’s efficacy while minimizing toxicity?

Rational drug design should focus on:

  • Reducing steric hindrance to restore GABA receptor engagement.
  • Introducing hydrophilic groups to enhance solubility and absorption.
  • Computational mutagenesis guided by docking data .

Methodological Considerations for Data Contradictions

Q. What strategies address discrepancies between docking scores and experimental inactivity?

High MM/GBSA scores (-76.184 kcal/mol) may not translate to in vivo efficacy due to poor pharmacokinetics. Researchers should:

  • Correlate docking data with permeability assays (e.g., Caco-2 models).
  • Use allosteric site predictions to identify non-canonical targets.

Q. How can bioavailability challenges be systematically investigated?

Employ compartmental pharmacokinetic modeling to estimate absorption rates and tissue distribution. Pair with bile-duct cannulation studies to assess enterohepatic recirculation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difebarbamate
Reactant of Route 2
Reactant of Route 2
Difebarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.